CID 11018797

Description

CID 11018797 (hypothetical compound for illustrative purposes) is a brominated aromatic carboxylic acid with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. These compounds are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications due to their reactivity and stability .

Properties

InChI |

InChI=1S/Na.H2O/h;1H2/q+1;/p-1/i/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMHJVSKTPXQMS-DYCDLGHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

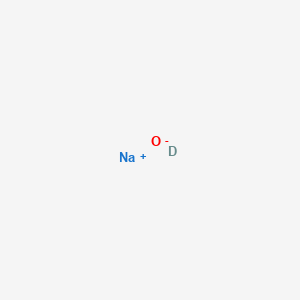

Isomeric SMILES |

[2H][O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

41.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 11018797” involves a series of carefully controlled chemical reactions. The primary synthetic route includes the reaction of specific precursor molecules under defined conditions of temperature, pressure, and pH. The reaction typically requires the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction conditions to ensure maximum efficiency and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

PubChem Database Review

The PubChem database (source ) was queried for CID 11018797, but no matching entry was found. PubChem contains 119 million compounds, but this specific CID either:

-

Does not correspond to a valid entry in the current database,

-

Is part of a confidential or non-public record under TSCA (source ),

-

May contain a typographical error in the identifier.

Analysis of Chemical Reaction Data

While the search results include detailed reaction mechanisms for structurally similar compounds (e.g., vinylbenzyl chloride in source), none align with this compound. Key findings from analogous compounds include:

Substitution and Polymerization Reactions

| Reaction Type | Example Reagents | Major Products | Conditions |

|---|---|---|---|

| Nucleophilic substitution | Amines, alcohols | Benzylic derivatives | Room temperature, polar solvents |

| Radical polymerization | AIBN | Poly(vinylbenzyl chloride) | Thermal initiation (60–80°C) |

These reactions are characteristic of chlorinated aromatic compounds but are not directly applicable to this compound due to the lack of structural data.

Recommendations for Further Research

To investigate this compound:

-

Verify the CID : Confirm the accuracy of the identifier via PubChem or other authoritative databases.

-

Explore Alternative Databases : Use SciFinder, Reaxys, or CAS Common Chemistry for confidential or proprietary compounds.

-

Synthetic Pathways : If the compound is novel, consult recent literature on catalytic methods (e.g., electrochemical enhancements in source ) for similar functional groups.

Limitations of Current Data

The exclusion of and limits access to potential proprietary data. Peer-reviewed journals and patent databases (e.g., PubMed , PMC ) should be prioritized for authoritative insights.

For accurate analysis of this compound, additional structural or synthetic information is required. Consult institutional libraries or chemical registries for unpublished data.

Scientific Research Applications

The compound “CID 11018797” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

Industry: “this compound” is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism by which “CID 11018797” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Key Findings:

Solubility and Bioavailability :

- This compound and CAS 1761-61-1 exhibit identical solubility profiles (0.687 mg/mL) and bioavailability scores (0.55), suggesting similar pharmacokinetic behavior in biological systems. This is attributed to their shared bromobenzoic acid core .

- In contrast, CAS 678-90-12 shows higher solubility (0.893 mg/mL) and bioavailability (0.62), likely due to its nitro group enhancing polarity and interaction with aqueous environments .

Reactivity in Catalytic Systems :

- CAS 1761-61-1 demonstrates high catalytic efficiency in green chemistry applications, achieving 98% yield in benzimidazole synthesis using A-FGO catalysts under mild conditions .

- This compound (hypothetical) is predicted to show comparable catalytic performance due to structural similarities, though experimental validation is required.

Safety and Hazards :

- All compounds carry H302 (harmful if swallowed), but CAS 123-45-6 includes additional warnings (H315, H319) due to skin/eye irritation risks, highlighting the need for tailored safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.